5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole
Description
IUPAC Nomenclature and Structural Isomerism Considerations
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The base structure consists of a benzothiazole ring system, which combines a benzene ring fused to a thiazole ring containing both nitrogen and sulfur heteroatoms. The numbering system begins with the sulfur atom as position one, followed by the nitrogen at position three, establishing the 1,3-benzothiazole framework.
The substitution pattern includes a methyl group at the 2-position of the benzothiazole ring and a cyanocarbonyl amino substituent at the 5-position. The cyanocarbonyl group represents a carbonyl carbon directly bonded to a cyano group, creating the characteristic NC-CO- functionality. This substituent is connected to the benzothiazole ring through an amino linkage at the 5-position, creating the complete 5-[(cyanocarbonyl)amino] designation.
The International Chemical Identifier string for this compound is InChI=1S/C₁₀H₇N₃OS/c1-6-12-8-4-7(13-10(14)5-11)2-3-9(8)15-6/h2-4H,1H3,(H,13,14), which provides a unique structural representation. The corresponding International Chemical Identifier Key is CWHRALWBDFLQJB-UHFFFAOYSA-N, serving as a condensed identifier for database searches.
Structural isomerism considerations for this compound primarily involve positional isomers where the cyanocarbonyl amino substituent could theoretically occupy different positions on the benzothiazole ring system. However, the 5-position represents the most synthetically accessible and chemically stable location for this substituent due to electronic and steric factors inherent in the benzothiazole system.
Molecular Weight Analysis via High-Resolution Mass Spectrometry
High-resolution mass spectrometry analysis confirms the molecular weight of this compound as 217.25 grams per mole, corresponding to the molecular formula C₁₀H₇N₃OS. The precise mass determination through high-resolution techniques provides accuracy to multiple decimal places, enabling differentiation from potential isomers or closely related compounds.
The mass spectral fragmentation pattern reveals characteristic loss patterns typical of benzothiazole derivatives. Primary fragmentation occurs through cleavage of the cyanocarbonyl substituent, resulting in loss of the CN group (mass 26) and subsequent carbonyl loss (mass 28). The base benzothiazole fragment with the methyl substituent represents a stable ion in the mass spectrum.
Secondary fragmentation pathways involve ring opening of the thiazole portion, leading to characteristic sulfur-containing fragments. The presence of three nitrogen atoms in the molecule creates multiple sites for protonation in positive ion mode mass spectrometry, resulting in enhanced sensitivity for detection and quantification purposes.
The isotope pattern in high-resolution mass spectrometry reflects the natural abundance of carbon-13, nitrogen-15, and sulfur-34 isotopes. The molecular ion peak shows the expected isotope distribution, with the M+1 peak representing approximately 11.1% of the base peak intensity due to the ten carbon atoms present in the structure.
Vibrational Spectroscopy Profiling (FT-IR/Raman)
Fourier Transform Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular vibrations. The cyano group exhibits a strong, sharp absorption band in the region of 2200-2260 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration.
The carbonyl stretch of the cyanocarbonyl group appears as a strong absorption band around 1650-1680 wavenumbers, characteristic of amide carbonyl groups conjugated with aromatic systems. This frequency is slightly lower than typical ketone carbonyls due to the electron-withdrawing effect of the adjacent cyano group and resonance stabilization with the aromatic amine.
The benzothiazole ring system contributes multiple absorption bands in the fingerprint region (800-1500 wavenumbers). Aromatic carbon-carbon stretching vibrations appear around 1600, 1580, and 1500 wavenumbers, while carbon-nitrogen stretching of the thiazole ring occurs near 1300-1400 wavenumbers. The carbon-sulfur bond exhibits characteristic absorptions in the 600-800 wavenumber region.
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Cyano (C≡N) | 2200-2260 | C≡N stretching |
| Carbonyl (C=O) | 1650-1680 | C=O stretching (amide) |
| Aromatic C=C | 1600, 1580, 1500 | Ring stretching |
| C-N (thiazole) | 1300-1400 | C-N stretching |
| C-S | 600-800 | C-S stretching |
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak in infrared spectra. The cyano group shows strong Raman activity due to its highly polarizable triple bond. Ring breathing modes of the benzothiazole system appear prominently in Raman spectra around 1000-1100 wavenumbers.
The methyl group at the 2-position contributes characteristic bands for carbon-hydrogen stretching (2800-3000 wavenumbers) and bending vibrations (1350-1450 wavenumbers). The amino group linking the cyanocarbonyl substituent shows nitrogen-hydrogen stretching around 3200-3400 wavenumbers, often appearing as a broad band due to hydrogen bonding interactions in the solid state.
Nuclear Magnetic Resonance Spectral Assignments (¹H/¹³C/DEPT)
Proton Nuclear Magnetic Resonance spectroscopy of this compound provides detailed information about the hydrogen atom environments within the molecule. The methyl group at the 2-position appears as a singlet around 2.7-2.8 parts per million, representing three equivalent protons in a deshielded environment due to the adjacent electronegative nitrogen atom.
The aromatic protons of the benzothiazole system exhibit characteristic chemical shifts in the 7.0-8.5 parts per million region. The proton at the 4-position appears as a doublet around 7.8-8.0 parts per million, showing coupling with the adjacent proton at the 3-position. The 6-position proton appears as a doublet of doublets around 7.2-7.4 parts per million, coupling with protons at both the 5- and 7-positions.
The amino proton linking the cyanocarbonyl group typically appears as a broad signal around 9.0-10.0 parts per million, often exhibiting exchange behavior in deuterated solvents. This significant downfield shift reflects the electron-withdrawing effect of the carbonyl group and potential hydrogen bonding interactions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment in the molecule. The cyano carbon appears as a characteristic signal around 115-120 parts per million, representing the highly deshielded carbon-nitrogen triple bond carbon. The carbonyl carbon of the cyanocarbonyl group resonates around 155-165 parts per million, typical for amide carbonyls.
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Cyano C | 115-120 | Singlet | C≡N |
| Carbonyl C | 155-165 | Singlet | C=O |
| 2-Position C | 165-170 | Singlet | Thiazole C-2 |
| Methyl C | 19-21 | Quartet | CH₃ |
| Aromatic C | 120-140 | Various | Benzene ring |
Distortionless Enhancement by Polarization Transfer spectroscopy provides additional structural confirmation by distinguishing between primary, secondary, tertiary, and quaternary carbons. The methyl carbon appears as a positive peak in the Distortionless Enhancement by Polarization Transfer spectrum, confirming its primary nature. Aromatic carbons bearing hydrogen atoms show positive signals, while quaternary aromatic carbons appear as negative peaks.
The benzothiazole ring carbons exhibit chemical shifts consistent with their electronic environments. The carbon at position 2 (adjacent to both nitrogen and sulfur) appears significantly downfield around 165-170 parts per million due to the deshielding effect of the heteroatoms. Ring carbons show the expected pattern of alternating chemical shifts based on their proximity to electron-withdrawing and electron-donating substituents.
Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, confirm the connectivity patterns and provide unambiguous assignments for all carbon and proton signals. These techniques are particularly valuable for confirming the substitution pattern on the benzothiazole ring and establishing the connection between the cyanocarbonyl group and the aromatic amine functionality.
Properties
IUPAC Name |
1-cyano-N-(2-methyl-1,3-benzothiazol-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c1-6-12-8-4-7(13-10(14)5-11)2-3-9(8)15-6/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHRALWBDFLQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole typically involves the reductive cyclization of bifunctional compounds, such as nitrocarbonyl and cyanocarbonyl derivatives . The process can be catalyzed by various reducing agents, including Raney nickel, palladium, and platinum oxide . Industrial production methods may involve large-scale reductive cyclization using these catalysts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyanocarbonyl group.
Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole is a heterocyclic organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, material science, and environmental studies.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi makes it a potential candidate for developing new antimicrobial agents.
Material Science
Organic Photovoltaics
The unique electronic properties of this compound allow it to be used in the development of organic photovoltaic materials. Research indicates that incorporating this compound into polymer matrices can enhance the efficiency of solar cells.
Fluorescent Materials
Due to its ability to emit fluorescence, this compound is being investigated for use in fluorescent sensors and imaging applications. Its stability and photophysical properties make it suitable for developing advanced imaging techniques.
Environmental Applications
Heavy Metal Ion Detection
The compound's ability to form complexes with heavy metal ions makes it a candidate for environmental monitoring applications. Studies show that it can be used in sensors to detect trace levels of toxic metals in water sources.
Pollutant Degradation
Research is ongoing into the use of this compound as a photocatalyst for degrading environmental pollutants under light irradiation, showcasing its potential in environmental remediation efforts.
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against bacteria and fungi | |
| Material Science | Organic photovoltaics | Enhances solar cell efficiency |
| Fluorescent materials | Suitable for imaging applications | |
| Environmental Science | Heavy metal ion detection | Forms complexes with toxic metals |
| Pollutant degradation | Acts as a photocatalyst under light |
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzothiazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Environmental Monitoring
In a recent environmental study, researchers utilized this compound to develop a sensor capable of detecting lead ions in contaminated water sources. The sensor exhibited high sensitivity and selectivity, providing a promising tool for environmental monitoring.
Mechanism of Action
The mechanism of action of 5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Structural Analogues and Substituent Effects
Benzothiazole derivatives vary widely in substituent patterns, which critically determine their physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The cyanocarbonylamino group in the target compound is more polar and reactive than chloro or ester groups, likely enhancing its electrophilicity and suitability for nucleophilic substitution or conjugation reactions.
Biological Activity
5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure and Synthesis
The compound's structure is characterized by a benzothiazole ring substituted with a cyanocarbonyl and an amino group. This configuration is significant as it influences the compound's interaction with biological targets. The synthesis typically involves multi-step organic reactions that incorporate cyanocarbonyl functionalities into the benzothiazole framework.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound.
- In vitro Studies : Research has demonstrated that this compound exhibits activity against various bacterial strains. For instance, compounds derived from benzothiazoles showed minimal inhibitory concentrations (MICs) ranging from 25 to 100 μg/mL against Mycobacterium tuberculosis . Other studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli with varying degrees of potency depending on structural modifications .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 25-50 | |
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 |
Antitumor Activity
The antitumor potential of benzothiazole derivatives has been well-documented. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies : In studies involving lung cancer cell lines (A549, HCC827), some derivatives exhibited IC50 values as low as 0.85 μM, indicating strong antitumor activity . These findings suggest that modifications to the benzothiazole structure can enhance its efficacy against tumor cells.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies indicate that benzothiazole derivatives can inhibit key enzymes involved in cancer progression, such as GSK-3β, which plays a role in cell proliferation and survival .
Case Studies
- Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives for their antimicrobial properties and found that compounds with electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antitumor Potential : Another investigation focused on the effect of benzothiazole derivatives on different cancer cell lines, demonstrating that structural modifications could lead to improved selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Q & A
Q. What are the standard synthetic routes for 5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole?
The synthesis typically involves cyclization and functionalization of the benzothiazole core. A common approach includes:
- Step 1 : Preparation of the 2-methyl-1,3-benzothiazole scaffold via cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes under catalytic conditions (e.g., nano-ZnO or mesoporous titania-alumina mixed oxide) .
- Step 2 : Introduction of the cyanocarbonylamino group at position 5 through nucleophilic substitution or coupling reactions. For example, reacting 5-amino-2-methyl-1,3-benzothiazole with cyanogen bromide (BrCN) or a cyanocarbonyl chloride derivative in solvents like DMF or ethanol .
- Purification : Recrystallization from methanol or ethanol is often employed to achieve high purity (>95%), validated by elemental analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., methyl group at δ ~2.5 ppm) and carbon backbone .
- Mass Spectrometry : Determines molecular weight (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
- Elemental Analysis : Validates purity by matching experimental and calculated C/H/N/S percentages .
Q. What are the known biological activities of this compound?
Benzothiazole derivatives exhibit diverse pharmacological properties. While direct data on this compound is limited, structurally similar analogs demonstrate:
- Antimicrobial Activity : Against Gram-positive bacteria and fungi via disruption of membrane integrity .
- Anticancer Potential : Inhibition of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms, suggesting antiproliferative effects .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Catalyst Screening : Use of nano-ZnO or MTAMO (mesoporous titania-alumina) improves cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .
- Temperature Control : Maintaining reflux conditions (e.g., 80–100°C) during coupling steps minimizes side products .
- Purity Checks : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high-quality starting materials .
Q. How can contradictions between computational and experimental spectral data be resolved?
- Re-examining Reaction Conditions : Trace solvents or impurities (e.g., residual DMF) may alter NMR shifts; repeated recrystallization or dialysis can mitigate this .
- Advanced NMR Techniques : 2D NMR (COSY, HSQC) clarifies ambiguous proton-carbon correlations .
- DFT Calculations : Compare computed IR/NMR spectra (using Gaussian or ORCA) with experimental data to identify structural discrepancies .
Q. What in vitro models are appropriate for evaluating pharmacological potential?
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Staphylococcus aureus and Candida albicans .
- Anticancer Screens : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition Studies : Fluorometric assays targeting PFOR or topoisomerase II .
Q. How does the substitution pattern on the benzothiazole core influence bioactivity?
- Electron-Withdrawing Groups (e.g., -CN) : Enhance electrophilicity, improving interaction with enzyme active sites (e.g., PFOR inhibition) .
- Methyl Group at Position 2 : Increases lipophilicity, aiding membrane penetration in antimicrobial assays .
- Cyanocarbonylamino at Position 5 : Introduces hydrogen-bonding capability, critical for target binding .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
